(2-Bromophenyl)(3-methoxyphenyl)methanol
Overview
Description
(2-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a bromine atom attached to the second position of a phenyl ring and a methoxy group attached to the third position of another phenyl ring, both connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-methoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-methoxyphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
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Formation of Grignard Reagent:
- 3-Methoxyphenyl bromide is reacted with magnesium turnings in anhydrous ether to form 3-methoxyphenylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and reflux.
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Grignard Reaction:
- The 3-methoxyphenylmagnesium bromide is then added to 2-bromobenzaldehyde.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C), followed by gradual warming to room temperature.
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Hydrolysis:
- The reaction mixture is hydrolyzed with dilute acid (e.g., hydrochloric acid) to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions for higher yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)(3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents (e.g., dimethylformamide).
Major Products:
Oxidation: (2-Bromophenyl)(3-methoxyphenyl)ketone.
Reduction: (2-Phenyl)(3-methoxyphenyl)methanol.
Substitution: (2-Azidophenyl)(3-methoxyphenyl)methanol or (2-Thiophenyl)(3-methoxyphenyl)methanol.
Scientific Research Applications
(2-Bromophenyl)(3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-methoxyphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
(2-Bromophenyl)(phenyl)methanol: Lacks the methoxy group, which can affect its reactivity and biological activity.
(2-Chlorophenyl)(3-methoxyphenyl)methanol: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.
(2-Bromophenyl)(4-methoxyphenyl)methanol: The position of the methoxy group can influence the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
(2-bromophenyl)-(3-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAROXVDEVSSDAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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